molecular formula C13H18O B7961212 4-(4-Methylcyclohexyl)phenol CAS No. 116794-13-9

4-(4-Methylcyclohexyl)phenol

Cat. No.: B7961212
CAS No.: 116794-13-9
M. Wt: 190.28 g/mol
InChI Key: NLMVQZFBRACNBU-UHFFFAOYSA-N
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Description

Contextualization within Cycloalkylphenols and Phenolic Architectures

4-(4-Methylcyclohexyl)phenol (B3178110) belongs to the broader class of organic compounds known as cycloalkylphenols. These are characterized by a phenolic unit—a hydroxyl group attached to a benzene (B151609) ring—and a cycloalkyl group substituent. The defining feature of this compound is the presence of a 4-methylcyclohexyl group bonded to the phenol (B47542) ring, typically at the para position relative to the hydroxyl group.

The phenolic architecture imparts characteristic chemical properties, including acidity and the ability to participate in electrophilic aromatic substitution reactions. The cycloalkyl moiety, in this case, a methyl-substituted cyclohexane (B81311) ring, introduces a three-dimensional, aliphatic character to the otherwise planar aromatic phenol. This combination of a polar, reactive phenolic head and a nonpolar, sterically bulky cyclohexyl tail results in a molecule with distinct physicochemical properties. The presence of the methyl group on the cyclohexane ring can further influence its conformational preferences and packing in the solid state, distinguishing it from other cycloalkylphenols. The general structure of phenolic compounds allows for a wide range of applications, and the specific substitutions on this compound fine-tune its properties for specialized uses. ontosight.aisolubilityofthings.com

Academic Significance in Contemporary Organic Chemistry and Materials Science

The academic significance of this compound lies in its utility as a building block in both organic synthesis and materials science. In organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. Its phenolic hydroxyl group can be readily derivatized, and the aromatic ring can undergo further substitution, allowing for the construction of a diverse array of molecular scaffolds.

In the realm of materials science, this compound and its derivatives have shown considerable promise, particularly in the development of liquid crystals. The rigid phenolic core and the flexible cycloalkyl tail are key structural motifs for inducing mesophase behavior. The specific geometry and stereochemistry of the 4-methylcyclohexyl group can influence the transition temperatures and the type of liquid crystalline phases observed. Some studies have explored its use in creating novel Schiff base nematogens, which are a class of liquid crystals. smolecule.com

Furthermore, recent research has highlighted the potential of substituted (4'-hydroxyphenyl)cycloalkane compounds, including derivatives of this compound, as selective agonists for the estrogen receptor beta (ERβ) isoform. google.commarquette.edu This has opened avenues for its investigation in medicinal chemistry for potential therapeutic applications. The structural features of these compounds make them candidates for the development of agents for conditions where ERβ modulation is beneficial. google.com

Scope and Objectives of Research Inquiry into the Chemical Compound

The primary research objective concerning this compound is to thoroughly investigate the synthesis, characterization, and potential applications of this and related compounds. Research aims to delineate what a study intends to accomplish, providing clear direction for the investigation. scribd.comscribbr.com

A significant area of inquiry is the optimization of its synthesis. Researchers are exploring various catalytic systems and reaction conditions to achieve high yields and selectivity. Methods such as the alkylation of phenol with 4-methylcyclohexanol (B52717) under acidic conditions are being refined. smolecule.com Another key objective is the detailed characterization of its physical and chemical properties, including its stereoisomers (cis and trans), and how these influence its behavior in different applications.

In materials science, the objective is to understand the structure-property relationships that govern its use in liquid crystal formulations. This includes studying how its incorporation affects the mesomorphic range, optical anisotropy, and other critical parameters of liquid crystal mixtures. soton.ac.uk In the context of medicinal chemistry, the research aims to design and synthesize analogs of this compound with enhanced potency and selectivity as ERβ agonists, and to evaluate their biological activity. marquette.edu The overarching goal is to harness the unique molecular structure of this compound to develop new materials and potential therapeutic agents.

Detailed Research Findings

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in various scientific fields. The table below summarizes some of its key physicochemical data.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O smolecule.com
Molecular Weight 190.28 g/mol smolecule.com
Melting Point 59 °C smolecule.com
Boiling Point 150-160 °C at 10 Torr smolecule.com
CAS Number 3769-25-3 smolecule.com
InChIKey NLMVQZFBRACNBU-UHFFFAOYSA-N smolecule.com

Synthesis of this compound

The synthesis of this compound is a key area of research, with various methods being explored to optimize yield and purity. The table below outlines a common synthetic approach.

ReactionReactantsCatalyst/ConditionsYieldReference(s)
Alkylation of Phenol Phenol, 4-MethylcyclohexanolAcidic conditions, varying temperature and catalyst choiceHigh percentage of desired product can be achieved with proper control smolecule.com
Alkylation with Olefin p-Chlorophenol, 4-Methylcyclohexene (B165706)Lewis acid catalystNot specified smolecule.com
Acylation of para-(1-methylcyclohexyl)phenol para-(1-methylcyclohexyl)phenol, Acetic AnhydrideNano-sized ZnCl₂ catalyst, 140°C, 30 minutes67.4% (of 2-hydroxy-5(1-methylcyclohexyl) acetophenone) wcu.edu.az

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298140
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116794-13-9
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-methylcyclohexyl)
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Synthetic Methodologies and Preparative Routes for 4 4 Methylcyclohexyl Phenol and Its Structural Analogues

Alkylation Strategies for Phenolic Compounds

The introduction of a 4-methylcyclohexyl group onto a phenolic ring is most commonly accomplished via Friedel-Crafts alkylation. This reaction involves the generation of a carbocation from a cyclohexene (B86901) or cyclohexanol (B46403) derivative, which then attacks the electron-rich phenol (B47542) ring. The choice of catalyst and reaction conditions plays a crucial role in directing the substitution pattern and minimizing the formation of unwanted byproducts.

Direct Alkylation of Phenol with Cyclohexene Derivatives

The direct alkylation of phenol with 4-methylcyclohexene (B165706) is a straightforward approach to forming the carbon-carbon bond required for 4-(4-methylcyclohexyl)phenol (B3178110). This reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the formation of a tertiary carbocation from the alkene.

The generally accepted mechanism involves the protonation of the double bond in 4-methylcyclohexene by an acid catalyst, leading to the formation of a 1-methylcyclohexyl cation. This electrophile then attacks the phenol ring, preferentially at the ortho and para positions due to the activating and directing effects of the hydroxyl group. Steric hindrance at the ortho position often favors the formation of the para-substituted product, this compound.

Acid-Catalyzed Cycloalkylation Techniques

Acid-catalyzed cycloalkylation is a widely employed technique for the synthesis of alkylated phenols. Both homogeneous and heterogeneous acid catalysts have been utilized for this purpose. Common homogeneous catalysts include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). However, their corrosive nature and the difficulty in their separation from the reaction mixture have led to a preference for solid acid catalysts.

Heterogeneous catalysts, such as zeolites and sulfonic acid resins (e.g., Amberlyst), offer significant advantages, including ease of separation, reusability, and often, enhanced selectivity. unive.it Large-pore zeolites, for instance, have been shown to be effective catalysts for the alkylation of phenols. google.com The acidic sites within the zeolite framework promote the formation of the carbocation, and the shape-selective nature of the pores can influence the regioselectivity of the alkylation. For the synthesis of a structural analogue, 4-methyl-2-cyclohexylphenol, a large-pore, acidic zeolite was used in the alkylation of p-cresol (B1678582) with cyclohexanol or cyclohexene, achieving high yields. google.com

In a study on the alkylation of phenol with cyclohexene using various acid catalysts, it was observed that the ortho/para ratio of the products is influenced by the catalyst type. unive.it While detailed quantitative data for the specific synthesis of this compound is limited in publicly available literature, the principles governing the alkylation of phenols with substituted cyclohexenes are well-established.

Optimization of Reaction Parameters in Alkylation Processes

The efficiency and selectivity of the alkylation of phenol with 4-methylcyclohexyl precursors are highly dependent on several reaction parameters. Optimization of these parameters is critical for maximizing the yield of the desired this compound.

Temperature: The reaction temperature can significantly influence the product distribution. Higher temperatures can lead to increased rates of side reactions, such as di-alkylation and isomerization. For the synthesis of 4-methyl-2-cyclohexylphenol, a reaction temperature of 140°-200° C was employed. google.com

Molar Ratio of Reactants: The molar ratio of phenol to the alkylating agent (4-methylcyclohexene or 4-methylcyclohexanol) is another crucial factor. An excess of phenol is often used to minimize the formation of di- and poly-alkylated products. A molar ratio of cyclohexanol or cyclohexene to p-cresol of 1:1-4 has been reported for the synthesis of 4-methyl-2-cyclohexylphenol. google.com

Catalyst Loading: The amount of catalyst used can affect the reaction rate and conversion. An optimal catalyst loading is necessary to ensure an efficient reaction without promoting unwanted side reactions. For the zeolite-catalyzed synthesis of 4-methyl-2-cyclohexylphenol, a catalyst loading of 1-10% by weight, based on the amount of p-cresol, was found to be effective. google.com

Reaction Time: The duration of the reaction needs to be sufficient to achieve a high conversion of the starting materials. However, prolonged reaction times can sometimes lead to the formation of degradation products.

The following table provides illustrative data from the synthesis of a structural analogue, 4-methyl-2-cyclohexylphenol, which highlights the impact of the alkylating agent on the yield.

Alkylation AgentCatalystTemperature (°C)Molar Ratio (p-cresol:Alkylating Agent)Yield (%)
CyclohexanolLarge-pore acidic zeolite150-1801.3-1.8 : 184.9
CyclohexeneLarge-pore acidic zeolite150-1801.3-1.8 : 192.1

Functionalization and Derivatization Approaches

The phenolic hydroxyl group and the activated aromatic ring of this compound allow for a variety of functionalization and derivatization reactions, leading to the synthesis of a diverse range of compounds with potential applications in various fields.

Aminomethylation Reactions Leading to Mannich Bases

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, this compound), formaldehyde (B43269), and a primary or secondary amine. researchgate.netuobaghdad.edu.iq This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group, to form a Mannich base.

The reaction proceeds through the formation of an iminium ion from the reaction of formaldehyde and the amine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond. The resulting Mannich bases are valuable intermediates in organic synthesis and can exhibit a range of biological activities. While specific studies on the Mannich reaction of this compound are not extensively documented, the general principles of this reaction are well understood for phenolic compounds.

Acylation Reactions on the Phenolic Moiety

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. Acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or a catalyst.

This reaction converts the phenolic hydroxyl group into an ester functionality, which can alter the physical and chemical properties of the molecule. For instance, acylation can be used to protect the hydroxyl group during subsequent synthetic transformations or to introduce a new functional group with desired properties.

A study on the acylation of a structurally similar compound, p-(1-methylcyclopentyl)phenol, with acetyl chloride and benzoyl chloride in the presence of a ZnCl₂ catalyst provides insight into the reaction conditions. The optimal conditions were found to be a reaction temperature of 140–150 °C for 35–40 minutes, with a molar ratio of the phenol to the acyl chloride of 1:2, resulting in yields of 57.2–61.7%.

The following interactive table summarizes the acylation of p-(1-methylcyclopentyl)phenol, a close structural analogue of this compound.

Acylating AgentCatalystTemperature (°C)Molar Ratio (Phenol:Acylating Agent)Duration (min)Yield (%)
Acetyl ChlorideZnCl₂140-1501:235-4057.2
Benzoyl ChlorideZnCl₂140-1501:235-4061.7

Reductive Coupling and Hydrogenation Methodologies

Hydrogenation is a critical technique for synthesizing this compound, particularly when starting with precursors containing an aromatic ring that is to be converted into the saturated cyclohexyl ring. This method is advantageous for producing specific isomers and is widely employed in industrial chemistry.

A relevant analogue synthesis involves the regioselective hydrogenation of p-phenylphenol to yield p-cyclohexylphenol. This transformation is effectively carried out using a 10 wt.% Palladium on Carbon (Pd/C) catalyst in a THF solvent. Under optimized conditions of 413 K and 3.5 MPa of hydrogen pressure, a complete conversion of p-phenylphenol can be achieved with a selectivity for p-cyclohexylphenol as high as 92.3%.

The mechanism of phenol hydrogenation on heterogeneous catalysts typically proceeds through partially hydrogenated intermediates, such as cyclohexenols, and their corresponding keto-enol tautomers, cyclohexanones. nih.gov The choice of catalyst can significantly influence the stereochemical outcome. For instance, heterogeneous palladium catalysts often favor the formation of trans-configured cyclohexanols, which are thermodynamically more stable. nih.gov In contrast, rhodium-based catalysts tend to produce cis-isomers. nih.gov For the selective hydrogenation of phenols to their corresponding cyclohexanones, a palladium on alumina (B75360) (Pd/Al2O3) catalyst can be used. nih.gov Similarly, a bifunctional catalyst system of Pd/C with a heteropoly acid has demonstrated high conversion (100%) and selectivity (93.6%) for producing cyclohexanone (B45756) from phenol under mild conditions (80 °C and 1.0 MPa H2). osti.gov

Nickel-based catalysts also serve as effective agents for phenol hydrogenation. A nickel catalyst supported on carbon nanotubes (Ni/CNT) can achieve nearly complete conversion of phenol to cyclohexanol at 220 °C without the need for external hydrogen, utilizing a transfer hydrogenation mechanism. mdpi.com This process involves a two-step mechanism where phenol is first hydrogenated to cyclohexanone, which is then subsequently reduced to cyclohexanol. mdpi.com

While direct "reductive coupling" of separate phenol and methylcyclohexyl electrophiles is less common for this specific synthesis, nickel-catalyzed reductive cross-coupling reactions represent a modern approach for forming C(sp³)–C(sp²) bonds from two different electrophiles, such as an alkyl halide and an aryl halide, thereby avoiding the need for air-sensitive organometallic reagents. rsc.orgnih.gov

Polymerization-Assisted Synthesis and Integration

This compound and its analogues can be integrated into polymeric structures to tailor the material's properties for specific applications. This can be achieved either by polymerizing functionalized monomers derived from the phenol or by incorporating it as a structural unit in a polymer chain.

One advanced method for creating well-defined polymers is Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com Phenolic compounds, such as this compound, can be chemically modified to serve as initiators for ATRP. acs.orgsmolecule.com By reacting the phenolic hydroxyl group with a compound like 2-bromoisobutyryl bromide, a phenolic ester is formed that can initiate the controlled polymerization of various monomers, such as methacrylates. acs.orgsmolecule.com This "grafting-from" methodology allows for the synthesis of comb-like polymers where the phenol-containing unit is part of a side chain, enabling precise control over molecular weight and achieving narrow polydispersity indices (Đ < 1.10). smolecule.com

The incorporation of bulky side groups like this compound into polymer backbones, such as polystyrene, can significantly alter the thermal and mechanical properties of the resulting material. smolecule.com For example, the structure of the alkyl side groups can directly influence the glass transition temperature of the polymer. smolecule.com The living nature of controlled polymerization techniques like ATRP also permits the sequential addition of different monomers, leading to the creation of well-defined block copolymers with narrow molecular weight distributions. smolecule.com

Phenolic monomers derived from natural sources, which are structurally similar to this compound, have been successfully polymerized using techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, demonstrating linear first-order kinetics and producing polymers with low polydispersity (Đ = 1.05–1.3). smolecule.com Furthermore, phenolic resins themselves are created through the condensation polymerization of phenol monomers, forming cross-linked networks that are precursors to materials like carbon-carbon composites. chemrxiv.org

Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of this compound is greatly enhanced by the use of various catalytic systems that improve reaction rates, yields, and selectivity, particularly in cycloalkylation reactions.

The most direct route for synthesizing this compound is through the Friedel-Crafts alkylation of a phenolic compound with a methylcyclohexylating agent (e.g., methylcyclohexene or methylcyclohexanol). whiterose.ac.uk This reaction is an electrophilic aromatic substitution, which is effectively catalyzed by solid acids. Heterogeneous catalysts are preferred in industrial applications as they are easily separated from the reaction mixture and can often be regenerated and reused, aligning with green chemistry principles. whiterose.ac.ukunive.it

Zeolites are a prominent class of heterogeneous catalysts for this transformation due to their well-defined pore structures and tunable acidity. eurekaselect.comresearchgate.net Zeolites such as ZSM-5, Beta, and Zeolite-Y have been successfully employed. rsc.orgresearchgate.net For instance, the cycloalkylation of phenol with methyl-cyclohexane has been studied using a Zeolite-Y catalyst impregnated with ortho-phosphoric acid, where parameters like temperature, reaction time, and molar ratios of reactants were optimized to maximize the yield of the target para-substituted product. researchgate.net In a related process, a tandem system using RANEY® Nickel and a hierarchical Beta zeolite was used for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol, achieving high selectivity (~70%) at 150°C. rsc.org

Other solid acid catalysts used for the alkylation of phenols include:

Ion-exchange resins: Amberlyst-15, a macroreticular sulfonic acid resin, has shown higher activity than homogeneous acids in the alkylation of phenol with cyclohexene. unive.it

Supported acids: 12-tungstosilicic acid supported on a substrate has been reported to catalyze the ring cyclohexylation of phenol. unive.it

Silica-supported catalysts: A silica (B1680970) gel supported aluminium phenolate (B1203915) catalyst has been developed, exhibiting primarily Lewis acidity and demonstrating ortho-selectivity in the alkylation of phenol. whiterose.ac.uk

The reaction mechanism over these acid catalysts involves the protonation of the alkene (e.g., cyclohexene) to form a carbenium ion, which then acts as the electrophile and attacks the electron-rich phenol ring. pnnl.gov The reaction generally favors substitution at the para position due to steric hindrance at the ortho positions, although the ortho/para selectivity can be influenced by the catalyst type. unive.it

Table 1: Heterogeneous Catalysts and Conditions for Phenol Cycloalkylation
Catalyst SystemAlkylating AgentKey Findings/ConditionsReference
Zeolite-Y with Phosphoric AcidMethyl-cyclohexaneOptimized for para-(methylcyclohexyl)phenol production by varying temperature, duration, and molar ratio. researchgate.net
RANEY® Nickel + Beta ZeoliteIsopropyl alcohol (via hydrogen transfer)~70% selectivity to cyclohexylphenols at 150°C. Tandem hydrogenation and alkylation. rsc.org
Amberlyst-15CyclohexeneHigher activity than homogeneous CH3SO3H. ortho/para ratio close to 2. Reaction at 358 K. unive.it
Co2P on Beta ZeolitePhenol (self-hydroalkylation)Bifunctional catalyst for one-pot production. Achieved 43% yield and 56% selectivity to cyclohexylphenol. researchgate.net
Silica Supported Aluminium PhenolateIsobutene, PropeneExhibits Lewis acidity and ortho-selectivity for the first alkylation. whiterose.ac.uk

Transition metals are versatile catalysts that play a crucial role in various synthetic transformations, including those applicable to the synthesis of this compound and its precursors. sigmaaldrich.commdpi.com Their primary role in this context is in hydrogenation and cross-coupling reactions.

As detailed in section 2.2.3, transition metals are the cornerstone of catalytic hydrogenation.

Palladium (Pd): Widely used on supports like carbon (Pd/C) or alumina (Pd/Al2O3), palladium is highly effective for the hydrogenation of phenols. nih.govosti.gov It can be used to selectively reduce an aromatic ring to a cyclohexane (B81311) ring or to convert a phenol to a cyclohexanone. nih.govresearchgate.net

Rhodium (Rh): Rhodium catalysts, often on silica supports, are also used for phenol hydrogenation, typically leading to cyclohexanol products. researchgate.net They can offer different stereoselectivity compared to palladium, preferentially forming cis-isomers. nih.gov

Nickel (Ni): Nickel catalysts, such as Raney Nickel or supported nickel nanoparticles, are a cost-effective alternative for hydrogenation and can be used in both direct and transfer hydrogenation processes. mdpi.comrsc.org

Ruthenium (Ru): Ruthenium is another noble metal catalyst employed in hydrogenation reactions. researchgate.net

Beyond hydrogenation, transition metal-catalyzed cross-coupling reactions offer alternative, though more complex, routes to construct the C-C bond between the aromatic and cycloalkane rings. Palladium and nickel catalysts are central to reactions like the Suzuki-Miyaura, Negishi, and Hiyama couplings, which form C-C bonds between an aryl electrophile (e.g., a bromophenol) and an organometallic nucleophile (e.g., a methylcyclohexylboronic acid). sigmaaldrich.com While not the standard industrial route for this specific compound, these methods provide powerful tools for creating structural analogues and complex derivatives. For example, nickel-catalyzed reductive cross-coupling can directly link alkyl alcohols with aryl bromides, showcasing an advanced method for forging the required C(sp³)–C(sp²) bond. nih.gov

Chemical Reactivity and Mechanistic Insights of 4 4 Methylcyclohexyl Phenol

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in 4-(4-methylcyclohexyl)phenol (B3178110) is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is a direct consequence of the electronic properties of the two substituents attached to the aromatic ring: the hydroxyl (-OH) group and the 4-methylcyclohexyl group. The interplay between these groups not only enhances the rate of reaction compared to benzene (B151609) but also governs the position of substitution on the ring with high precision.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of its substituents. The hydroxyl group is a powerful activating group and a strong ortho, para-director. vanderbilt.edu This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic π-system through resonance. This delocalization increases the electron density at the carbons ortho (C2, C6) and para (C4) to the hydroxyl group, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

The 4-methylcyclohexyl group, being a secondary alkyl substituent, is also an activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. vanderbilt.edu However, its activating effect is significantly weaker than that of the hydroxyl group.

In this compound, the powerful ortho, para-directing effect of the hydroxyl group is the dominant influence on incoming electrophiles. Since the para-position is already occupied by the 4-methylcyclohexyl group, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C2 and C6). The result is a high degree of regioselectivity, leading almost exclusively to 2-substituted or 2,6-disubstituted products, depending on the reaction conditions and the strength of the electrophile.

Common electrophilic aromatic substitution reactions for phenols, such as nitration, halogenation, and Friedel-Crafts alkylation, would therefore be expected to yield the corresponding ortho-substituted derivatives of this compound. For instance, bromination of the closely related 4-cyclohexylphenol (B75765) with N-Bromosuccinimide (NBS) yields 2-bromo-4-cyclohexylphenol with high selectivity.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
SubstituentPositionElectronic EffectDirecting InfluenceResultant Substitution Position
-OH (Hydroxyl)C1Strongly Activating (+R > -I)Ortho, ParaOrtho (C2, C6)
-C₆H₁₀CH₃ (4-Methylcyclohexyl)C4Weakly Activating (+I)Ortho, Para

Kinetic studies quantify the rate at which electrophilic substitution occurs. The strong electron-donating nature of the hydroxyl group, enhanced by the inductive effect of the alkyl group, leads to significantly faster reaction rates for 4-alkylphenols compared to benzene. The rate of reaction is influenced by the nature of the substituent, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it.

A study on the aqueous photooxidation of various substituted phenolic compounds by hydroxyl radicals (•OH), an electrophilic species, provides insight into the reactivity of 4-alkylphenols. The kinetics followed a pseudo-first-order rate law. As shown in the table below, compounds with electron-donating groups like the ethyl group in 4-ethylphenol exhibit high rate constants, indicating a rapid reaction. This is attributed to the increased electron density on the aromatic ring, which facilitates electrophilic attack. mdpi.com The rate constant for 4-ethylphenol was found to be significantly higher than that for phenols with electron-withdrawing groups. mdpi.com This data supports the principle that the 4-methylcyclohexyl group in the target molecule contributes to a high rate of reaction with electrophiles.

The sensitivity of the reaction rate to the electronic effects of substituents can be quantified using a Hammett plot, which correlates the logarithm of the rate constant with a substituent constant (σ). For reactions of substituted phenols with hydroxyl radicals, the Hammett constant (ρ) was found to be negative, confirming that electron-donating groups accelerate the reaction. mdpi.com

Table 2: Pseudo-First-Order Rate Constants (kobs) for the Aqueous Oxidation of Substituted Phenols by •OH Radicals
Phenolic CompoundSubstituent at C4kobs (× 10⁻⁴ s⁻¹) mdpi.comHalf-life (t₁/₂) (minutes) mdpi.com
4-Ethylphenol-CH₂CH₃ (Activating)7.6815
3-Methylcatechol-OH, -CH₃ (Activating)6.6818
Syringic Acid-COOH (Deactivating)1.5475
4-Nitrocatechol-NO₂ (Deactivating)0.77150

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the most reactive functional group in this compound. Its chemistry is characterized by the acidity of the proton and the nucleophilicity of the corresponding phenoxide anion.

Acidity and Salt Formation: Phenols are significantly more acidic than alcohols. tutorsglobe.com The hydroxyl proton of this compound can be readily removed by a moderately strong base, such as sodium hydroxide, to form a water-soluble sodium phenoxide salt. The stability of the resulting phenoxide ion is due to the delocalization of the negative charge on the oxygen atom into the aromatic ring.

Etherification (Williamson Ether Synthesis): The highly nucleophilic phenoxide ion, generated by treating the phenol with a base, can react with alkyl halides via an Sₙ2 reaction to form ethers. This is a standard method for converting phenols to their corresponding alkoxy derivatives.

Esterification: Phenols can react with carboxylic acid derivatives (such as acid chlorides or anhydrides) in the presence of a base (e.g., pyridine, in the Schotten-Baumann reaction) to form phenyl esters. Direct esterification with carboxylic acids is generally not efficient and requires strong acid catalysts and removal of water.

Oxidation: While resistant to some oxidizing agents, phenols can be oxidized to quinones. tutorsglobe.com Under specific conditions, 4-alkylphenols can be oxidized to form p-benzoquinone derivatives, although the reaction can be complex and lead to polymeric products.

The reactivity of phenolic hydroxyl groups is generally lower than that of aliphatic hydroxyl groups in certain reactions, such as those with isocyanates to form urethanes. This is attributed to the greater acidic character and potential steric hindrance of the phenolic group. nih.gov The phenolic hydroxyl group in this compound also functions as an effective hydrogen atom donor, which is the basis for the antioxidant activity of many phenolic compounds. The O-H bond dissociation free energy (ΔG°(XH)) is a key parameter in this context, with lower values indicating a greater hydrogen-donating ability. nih.gov

Transformations of the Methylcyclohexyl Moiety

The methylcyclohexyl group is a saturated carbocyclic moiety and is generally chemically inert under the conditions used for most electrophilic aromatic substitutions or reactions at the hydroxyl group. Its C-H and C-C bonds are strong and unpolarized, making them resistant to attack by most common nucleophiles and electrophiles.

However, specific transformations can be achieved under more forcing or specialized conditions:

Benzylic-type Reactivity: The carbon atom of the cyclohexyl ring directly attached to the phenol ring is in a "benzylic-like" position. While not a true benzylic carbon, it can exhibit slightly enhanced reactivity towards free-radical processes compared to other positions on the cyclohexyl ring. However, such reactions are not common.

Enzymatic Hydroxylation: Biocatalytic methods can achieve selective oxidation of the alkyl side chain. For instance, the enzyme vanillyl alcohol oxidase (VAO) has been shown to catalyze the enantioselective hydroxylation of various 4-alkylphenols at the carbon atom adjacent to the aromatic ring. nih.govscispace.com This reaction converts the alkyl group into a secondary alcohol. For example, 4-ethylphenol is converted to 1-(4'-hydroxyphenyl)ethanol. By analogy, this compound could potentially be hydroxylated at the C1 position of the cyclohexyl ring by a suitable enzyme. During these enzymatic conversions, side products resulting from dehydrogenation (e.g., vinylphenols) can also be formed. nih.gov

Interaction Studies with Other Chemical Entities

The phenolic hydroxyl group is a key feature that enables this compound to engage in specific and directional non-covalent interactions, particularly hydrogen bonding. These interactions are fundamental to its behavior in the solid state and in solution with other molecules.

Co-crystallization is a technique used to form a single crystalline solid composed of two or more different neutral molecules in a stoichiometric ratio. drugdiscoverytoday.com The formation of co-crystals is governed by intermolecular interactions, with hydrogen bonding being one of the most important and directional forces. japtronline.com

The phenolic hydroxyl group of this compound is an excellent hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. This dual capability allows it to form robust and predictable hydrogen-bonded networks, known as supramolecular synthons, with suitable co-former molecules. researchgate.net Co-formers are typically chosen for their complementary hydrogen bonding sites, such as pyridines, amides, or carboxylic acids.

The O-H···N and O-H···O hydrogen bonds are common synthons in phenol-based co-crystals. The strength of these interactions is significant, influencing the structure and properties of the resulting crystal lattice. For example, the charge-assisted phenol-phenolate (PhOH···PhO⁻) hydrogen bond is approximately three times stronger than a neutral phenol-phenol (PhOH···PhOH) hydrogen bond. nih.gov The formation of hydrogen bonds can be readily studied using techniques like FT-IR spectroscopy and NMR, where changes in vibrational frequencies or proton chemical shifts provide evidence of the interaction. modgraph.co.uk

While specific co-crystal structures of this compound are not widely reported, the principles of crystal engineering suggest its high potential to form co-crystals with a variety of pharmaceutically or materially relevant compounds. japtronline.commdpi.com

Table 3: Typical Interaction Energies for Hydrogen Bonds Involving Phenols
Hydrogen Bond TypeDescriptionTypical Energy (kJ mol⁻¹)
O-H···O (Phenol-Phenol)Interaction between two neutral phenol molecules.15 - 25
O-H···N (Phenol-Pyridine)Interaction between a phenol and a nitrogen base.20 - 40
O-H···O⁻ (Phenol-Phenolate)Charge-assisted interaction between a phenol and its conjugate base. nih.gov60 - 100 nih.gov

Compatibility in Multi-component Formulations

The compatibility of this compound in multi-component formulations is primarily dictated by its molecular structure, which features both a polar phenolic hydroxyl group and a nonpolar 4-methylcyclohexyl substituent. This amphiphilic character governs its interactions with other components, such as polymer matrices, solvents, and other additives, making it suitable for a variety of industrial applications, particularly in plastics and resins.

The bulky, nonpolar 4-methylcyclohexyl group is a key determinant of the compound's compatibility with organic and polymeric systems. In polymer formulations, such as polyolefins (polyethylene, polypropylene) and engineering plastics, this cycloaliphatic group enhances the solubility and dispersibility of the phenol within the polymer matrix. Good miscibility is crucial for the additive to be effective, preventing issues like phase separation, blooming (migration to the surface), or the formation of agglomerates, which can compromise the material's physical properties and appearance researchgate.netresearchgate.net. The presence of the cyclohexyl group also reduces the volatility of the compound, ensuring its persistence during high-temperature processing and throughout the service life of the end-product, a critical factor for long-term thermal stabilization specialchem.comgoogle.com.

Research on analogous alkylated phenols demonstrates their utility in various industrial formulations, suggesting similar compatibility profiles for this compound. For instance, other cycloalkylphenols and sterically hindered phenols are widely used as antioxidants and stabilizers in plastics, rubber, and lubricants, where their solubility and low volatility are prized attributes google.comafirm-group.com. The effectiveness of these phenolic compounds often relies on synergistic blends with other additives, such as phosphites and thioesters, which act as secondary antioxidants. In such formulations, this compound would need to be compatible not only with the primary polymer but also with these co-additives to achieve optimal performance specialchem.com.

The table below summarizes the key molecular features of this compound and their influence on its compatibility in typical industrial formulations.

Molecular FeaturePhysicochemical PropertyImpact on Formulation Compatibility
4-Methylcyclohexyl Group Nonpolar, bulky, aliphaticEnhances solubility and dispersion in nonpolar polymer matrices (e.g., polyethylene, polypropylene). Reduces volatility, ensuring long-term stability and retention during processing.
Phenolic Hydroxyl (-OH) Group Polar, capable of H-bondingProvides the primary antioxidant function by donating a hydrogen atom. Can interact with polar additives or fillers, influencing dispersion and overall system stability.
Aromatic Ring Planar, electron-richContributes to thermal stability and participates in radical stabilization through resonance.

The compatibility of this compound can also be understood by comparing its expected role with that of other well-known alkylated phenols used in industry. The following table provides examples of such compounds and their applications, which indicates the types of formulations where this compound would likely be compatible.

Compound TypeExample CompoundTypical Formulation ApplicationPrimary Function
Cycloalkylphenols 2-tert-butyl-6-cyclohexylphenolPolyethylene, Rubber, Lubricating OilsAntioxidant, Stabilizer google.com
Branched Alkylphenols 4-tert-OctylphenolPolyvinyl Chloride (PVC), RubberIntermediate for antioxidants and phenolic resins afirm-group.com
Sterically Hindered Phenols Butylated Hydroxytoluene (BHT)Polyolefins, Elastomers, FuelsAntioxidant, Melt processing stabilizer specialchem.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. In 4-(4-Methylcyclohexyl)phenol (B3178110), the protons can be categorized into several distinct environments: the phenolic hydroxyl proton, the aromatic protons on the benzene (B151609) ring, the protons on the cyclohexane (B81311) ring, and the protons of the methyl group.

The aromatic region typically displays signals corresponding to the protons on the phenol (B47542) ring. Due to the para-substitution, these protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the hydroxyl group are expected to resonate at a different chemical shift than those meta to it. The hydroxyl (-OH) proton itself typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

The aliphatic region contains a complex set of signals from the methylcyclohexyl group. The methine proton at the junction of the two rings and the methine proton attached to the methyl group will have distinct chemical shifts. The methylene (B1212753) protons of the cyclohexane ring will appear as overlapping multiplets. The methyl group protons will typically appear as a doublet, being split by the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic -OH 4.5 - 7.0 Broad Singlet 1H
Aromatic (ortho to -OH) 6.7 - 6.9 Doublet 2H
Aromatic (meta to -OH) 7.0 - 7.2 Doublet 2H
Cyclohexyl -CH (benzylic) 2.4 - 2.6 Multiplet 1H
Cyclohexyl -CH₂ 1.2 - 1.9 Multiplet 8H
Cyclohexyl -CH (with methyl) 1.0 - 1.5 Multiplet 1H

Note: Predicted values are based on analysis of similar structures like 4-cyclohexylphenol (B75765) and substituted cyclohexanes. Actual experimental values may vary. rsc.orgchemicalbook.comdocbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, symmetry results in fewer signals than the total number of carbon atoms.

The aromatic ring is expected to show four signals: one for the carbon bearing the hydroxyl group (C-OH), one for the carbon attached to the cyclohexyl group (C-C), and two signals for the four aromatic CH carbons (two equivalent ortho carbons and two equivalent meta carbons). The carbon attached to the electronegative oxygen atom will be the most downfield of the aromatic signals. The aliphatic carbons of the methylcyclohexyl group will resonate in the upfield region of the spectrum. Due to the chair conformation of the cyclohexane ring and the methyl substituent, several distinct signals are expected for the cyclohexyl and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-OH 150 - 155
Aromatic C-Cyclohexyl 140 - 145
Aromatic CH (meta to -OH) 127 - 129
Aromatic CH (ortho to -OH) 115 - 117
Cyclohexyl CH (benzylic) 43 - 45
Cyclohexyl CH₂ 33 - 35
Cyclohexyl CH (with methyl) 30 - 33

Note: Predicted values are based on analysis of similar structures like 4-cyclohexylphenol and methylcyclohexane. Actual experimental values may vary. chemicalbook.comdocbrown.inforsc.org

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the ortho and meta protons on the aromatic ring. In the aliphatic region, it would establish the connectivity of the protons around the cyclohexane ring, for instance, showing a cross-peak between the methyl protons and the methine proton to which they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the benzylic methine proton on the cyclohexane ring and the aromatic carbons, confirming the attachment point of the two ring systems.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound is characterized by several key absorption bands. thermofisher.comupi.edu

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum also shows sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the aliphatic methylcyclohexyl group. Aromatic C-H stretching vibrations appear as weaker absorptions above 3000 cm⁻¹. Other key absorptions include C=C stretching vibrations of the aromatic ring around 1500-1620 cm⁻¹ and a strong C-O stretching vibration for the phenol at approximately 1200-1250 cm⁻¹. docbrown.infoucdavis.edu

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3600 - 3200 O-H Stretch Phenolic -OH Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium
2960 - 2850 C-H Stretch Aliphatic (Cyclohexyl, Methyl) Strong
1620 - 1450 C=C Stretch Aromatic Ring Medium-Strong
1260 - 1200 C-O Stretch Phenol Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The chromophore in this compound is the phenol ring system. It undergoes π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. libretexts.org The lone pair electrons on the oxygen atom can also participate in n → π transitions. youtube.comyoutube.com

Unsubstituted phenol in a non-polar solvent typically shows two primary absorption bands, one near 210 nm and a second, less intense band (the B-band) around 270-280 nm. docbrown.info The presence of an alkyl substituent on the benzene ring, such as the 4-methylcyclohexyl group, generally causes a small red shift (bathochromic shift) of these absorption maxima to slightly longer wavelengths. Therefore, this compound is expected to exhibit a maximum absorbance (λmax) slightly above 275 nm.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Chromophore
π → π* ~275 - 285 Phenyl Ring

Note: Values are based on data for phenol and other p-alkylphenols. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The molecular formula for this compound is C₁₃H₁₈O, corresponding to a molecular weight of approximately 190.28 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion (M⁺•), which should be observed at m/z = 190. This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk For phenols, common fragmentation pathways include the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO•) (M-29). libretexts.org A significant fragmentation for this specific molecule would be the cleavage of the bond between the phenyl and cyclohexyl rings. This benzylic-type cleavage can result in fragment ions corresponding to the phenolic portion or the methylcyclohexyl portion of the molecule. Further fragmentation of the cyclohexyl ring is also expected. libretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Neutral Loss
190 [C₁₃H₁₈O]⁺• Molecular Ion (M⁺•)
175 [C₁₂H₁₅O]⁺ CH₃
107 [C₇H₇O]⁺ C₆H₁₁
97 [C₇H₁₃]⁺ C₆H₅O

Note: Fragmentation is complex and other fragments are possible. The relative abundance of peaks depends on the ionization energy. docbrown.info

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound, a single-crystal XRD analysis would be the definitive method to elucidate its solid-state structure. The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The subsequent diffraction pattern of scattered X-rays is collected and analyzed. This pattern is a direct consequence of the crystal's internal structure.

Analysis of the diffraction data allows for the determination of fundamental crystallographic parameters:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.

Crystal System: The classification of the crystal structure into one of seven systems (e.g., monoclinic, orthorhombic) based on the unit cell parameters.

Space Group: The specific symmetry elements present in the crystal, which describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position (x, y, z coordinates) of each atom within the asymmetric unit, allowing for the construction of a three-dimensional model of the molecule.

From this data, the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the methyl and phenol substituents (cis/trans isomerism and their axial/equatorial positions) can be unambiguously determined. While specific crystallographic data for this compound is not widely available in published literature, the XRD technique remains the gold standard for such structural determination.

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are vital for assessing its purity and resolving its potential isomers (e.g., cis and trans isomers of the 1,4-disubstituted cyclohexane ring, or ortho- and meta- positional isomers of the phenol).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scholarsresearchlibrary.com It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and polarity. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the intensity of each ion.

The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous identification by matching it against spectral libraries. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the methylcyclohexyl and phenol moieties. For enhanced chromatographic performance, phenols can be converted to less polar and more volatile derivatives prior to analysis. dphen1.comepa.gov

Table 1: Typical GC-MS Parameters for Alkylphenol Analysis

ParameterTypical ConditionPurpose
Column Fused-silica capillary (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 5MS). oiv.intSeparates components of the sample based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column.
Injection Mode Splitless or Pulsed-SplitIntroduces the sample onto the column, with splitless mode used for trace analysis. oiv.int
Injector Temp. 250 - 280 °CEnsures rapid vaporization of the sample. oiv.int
Oven Program Temperature gradient (e.g., start at 50°C, ramp at 10-25°C/min to 300°C). oiv.intOptimizes the separation of compounds with different boiling points.
Detector Mass SpectrometerIdentifies and quantifies the separated compounds.
Ionization Mode Electron Ionization (EI)Fragments the analyte molecules into predictable, characteristic ions.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. nih.govmdpi.com It is particularly well-suited for analyzing phenols and can effectively separate isomers of this compound. The most common mode for this type of analysis is reversed-phase HPLC.

In reversed-phase HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a non-polar stationary phase, typically silica (B1680970) particles chemically modified with C18 (octadecylsilyl) groups. nih.gov More polar components in the sample mixture travel through the column faster, while less polar components (like this compound) are retained longer due to hydrophobic interactions with the stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring possesses a chromophore that absorbs UV light at a characteristic wavelength (around 275-280 nm). nih.gov For higher sensitivity and selectivity, a fluorescence detector can be used, as phenols are naturally fluorescent. nih.gov

Table 2: Typical HPLC Parameters for Alkylphenol Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (ODS), e.g., 4.6 mm x 250 mm, 5 µm particle size. nih.govSeparates compounds based on hydrophobicity.
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water. nih.govElutes the compounds from the column. Gradient elution improves separation of complex mixtures.
Flow Rate 0.8 - 1.2 mL/minControls the speed of the separation and retention times.
Detector Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 279 nm). nih.govDetects compounds based on their UV absorbance.
Alternate Detector Fluorescence Detector (FLD) (e.g., Excitation: 220 nm, Emission: 315 nm). nih.govProvides higher sensitivity and selectivity for fluorescent compounds like phenols.
Column Temp. Ambient or controlled (e.g., 25-40 °C)Ensures reproducible retention times.

Computational Chemistry and Molecular Modeling of 4 4 Methylcyclohexyl Phenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scispace.comdeeporigin.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. scispace.com For 4-(4-methylcyclohexyl)phenol (B3178110), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure. researchgate.netresearchgate.net

The process involves geometry optimization, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This results in the prediction of equilibrium bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. The total energy calculated at this minimum is a key descriptor of the molecule's stability. rsdjournal.org Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy and Gibbs free energy. nrel.gov

Table 1: Calculated Geometrical Parameters of this compound (Example Data)

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Length C-O (Phenolic) 1.365 Å
O-H (Phenolic) 0.962 Å
C-C (Aromatic) 1.390 - 1.401 Å
C-C (Cyclohexyl) 1.532 - 1.545 Å
Bond Angle C-O-H 109.2°
C-C-C (Aromatic) 119.5° - 120.5°
C-C-C (Cyclohexyl) 109.8° - 111.5°

Note: This table presents typical values for similar structures calculated using DFT. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. chemrxiv.org DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govzenodo.org

For IR spectroscopy, the vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies often show good agreement with experimental spectra, aiding in the assignment of specific vibrational modes to observed absorption bands. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, providing a powerful tool for structure elucidation. nih.govresearchgate.net The calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. chemrxiv.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. nih.govredalyc.org

Conformational Analysis and Stereochemical Influences

The non-rigid nature of the cyclohexyl ring in this compound gives rise to different spatial arrangements, or conformations. The methyl group on the cyclohexane (B81311) ring can be in either an axial or equatorial position, and the cyclohexyl group itself is attached to the phenol (B47542) ring. This leads to the existence of cis and trans stereoisomers relative to the plane of the phenol ring.

Computational methods, particularly DFT, are used to perform conformational analysis. By calculating the energies of different possible conformers (e.g., chair, boat, twist-boat for the cyclohexane ring) and the different orientations of the methyl group, the most stable conformation can be identified. The trans isomer, where the methyl group and the phenol group are on opposite sides of the cyclohexane ring (both in equatorial positions), is generally found to be the most stable due to reduced steric hindrance. The energy difference between the cis and trans isomers can be quantified, providing insight into their relative populations at a given temperature.

Table 2: Relative Energies of this compound Conformers (Illustrative)

Isomer Conformation of Cyclohexyl Ring Methyl Group Position Phenyl Group Position Relative Energy (kcal/mol)
trans Chair Equatorial Equatorial 0.00 (most stable)
cis Chair Axial Equatorial +1.8
cis Chair Equatorial Axial +2.5

Note: These are illustrative energy values. Precise calculations are needed for definitive results.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in a solvent or interacting with a biological target like a receptor protein. nih.govnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. mdpi.com This allows for the study of dynamic processes and intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and water molecules, or hydrophobic interactions of the cyclohexyl and phenyl rings. rsc.org These simulations are crucial for understanding how the compound might be solvated, transported across membranes, or bind to a receptor pocket, which is often a key step in its biological activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. gardp.orgwikipedia.org For this compound, which is part of the broader class of alkylphenols known to be endocrine-disrupting chemicals (EDCs), computational SAR studies are particularly important. wikipedia.orgjcpjournal.org These studies often involve creating a library of virtual derivatives by modifying the parent structure and then calculating various molecular descriptors for each derivative.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate these descriptors to a measured biological activity, such as binding affinity to the estrogen receptor. nih.govresearchgate.net Descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP). nih.gov By analyzing these models, researchers can identify which structural features are crucial for activity. nih.govslideshare.net For instance, the length and branching of the alkyl chain, and the position of substitution on the phenol ring, can significantly influence the endocrine-disrupting potential of alkylphenols. wikipedia.org These computational models can then be used to predict the activity of new, untested compounds, guiding the design of safer chemicals. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
4-methylcyclohexanol (B52717)
Phenol

Applications in Advanced Materials and Chemical Systems Research

Liquid Crystal Technology

The unique structure of 4-(4-Methylcyclohexyl)phenol (B3178110), featuring a non-polar, rigid cyclohexyl group and a polar phenol (B47542) ring, makes it a valuable precursor in the field of liquid crystal (LC) technology. Research has explored its use and the use of its close analogs in creating components that influence the alignment and phase behavior of liquid crystal systems.

Role in Stabilizing Liquid Crystalline Phases

Analogs of this compound, specifically 4-(trans-4-alkylcyclohexyl)phenols, have been shown to be effective in promoting the stable and uniform vertical alignment of liquid crystal molecules. nih.govnih.gov When these phenol derivatives are chemically grafted as side chains onto a polymer backbone, such as polystyrene, the resulting polymer film can function as an orientation layer within a liquid crystal cell.

The mechanism relies on the physicochemical interactions at the interface between the polymer alignment layer and the bulk liquid crystal molecules, such as 4'-pentyl-4-biphenylcarbonitrile (5CB). nih.gov The rigid cyclohexylphenol moieties extending from the polymer backbone are thought to sterically interact with the liquid crystal molecules, guiding them into a preferred orientation. Studies on similar compounds have demonstrated that a stable vertical alignment is achieved once a sufficient molar fraction of the liquid crystal precursor is incorporated into the polymer. nih.govnih.gov For instance, in copolymers of polystyrene modified with 4-(trans-4-ethylcyclohexyl)phenol, a stable vertical orientation was observed when the molar fraction of the side group reached 15% or more. nih.gov This stabilizing role is crucial for the performance of vertically aligned nematic (VAN) displays, which are known for their high contrast ratios and wide viewing angles.

Molecular Engineering for Tuned Phase Behavior

The phase behavior of liquid crystal systems can be precisely tuned by modifying the molecular structure of their components. The 4-(4-alkylcyclohexyl)phenol family serves as a clear example of this molecular engineering approach. By systematically varying the length of the alkyl group (e.g., from methyl to ethyl, propyl, butyl, etc.) attached to the cyclohexyl ring, researchers can control the properties of the resulting materials. nih.gov

For example, the length of the alkyl chain on the 4-(trans-4-alkylcyclohexyl)phenol side group influences the surface properties of the polymer alignment layer, which in turn affects the orientation of the liquid crystals. A vertical liquid crystal orientation has been observed on films made from homopolymers of polystyrene substituted with ethyl, propyl, butyl, and amyl-cyclohexyl phenol derivatives. nih.gov This demonstrates that the fundamental cyclohexylphenol structure is effective for inducing alignment, while modifications to the terminal alkyl group allow for the fine-tuning of the interfacial interactions. This ability to engineer the molecular structure to achieve specific alignment properties is fundamental to designing new liquid crystal displays and other advanced optical systems. Further research into novel Schiff base nematogens derived from this compound points to its potential in creating new liquid crystalline materials. smolecule.com

Polymer Science and Engineering

In polymer science, this compound and its derivatives are utilized as monomers or modifying agents to create polymers with tailored thermal, mechanical, and stability characteristics.

Impact on Polymer Thermal and Mechanical Properties

The incorporation of bulky side groups like this compound into a polymer chain directly influences its thermal and mechanical properties by altering chain mobility and intermolecular forces. A key indicator of this is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Research on polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol side groups shows a distinct trend in thermal properties. As the molar content of the side group increases, the Tg of the copolymer decreases. Furthermore, the size of the alkyl substituent on the cyclohexyl ring also plays a role; as the number of carbon atoms in the alkyl chain increases, the Tg tends to decrease. nih.gov This effect is attributed to the increased free volume and chain spacing provided by the bulky side groups, which allows for segmental motion to occur at lower temperatures.

Glass Transition Temperatures (Tg) of Polystyrene Copolymers Modified with 4-(trans-4-alkylcyclohexyl)phenol Derivatives nih.gov
PolymerMolar Content of Side Group (%)Alkyl GroupGlass Transition Temperature (Tg) (°C)
PECH2020Ethyl113.5
PECH100Ethyl87.2
PBCH100Butyl83.8

While specific data on the mechanical properties of polymers containing this compound is not extensively detailed in the reviewed literature, general principles of polymer science suggest that the addition of such rigid, bulky side groups would likely increase the stiffness (modulus of elasticity) of the material while potentially reducing its elongation at break due to restricted chain entanglement. fiveable.me

Integration into Polymer Matrices and Copolymers

The this compound unit can be chemically integrated into polymer structures to form copolymers with specialized properties. A common method is through polymer modification reactions, where a reactive polymer backbone is functionalized with the phenol derivative.

For example, a well-documented synthesis involves the reaction of poly(4-chloromethylstyrene) (PCMS) with a 4-(trans-4-alkylcyclohexyl)phenol. nih.gov In this reaction, the phenolic hydroxyl group, after being deprotonated by a base like potassium carbonate, acts as a nucleophile, displacing the chlorine atom on the chloromethyl group of the PCMS. This forms an ether linkage, effectively grafting the 4-(4-alkylcyclohexyl)phenoxymethyl group onto the polystyrene backbone. nih.gov This synthetic route allows for precise control over the degree of substitution by adjusting the molar ratio of the reactants, enabling the creation of a wide range of copolymers with varying compositions and, consequently, different properties. nih.gov

Evaluation as Antioxidant and Stabilizer in Polymer Systems

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for protecting polymers from degradation during processing and end-use. nih.gov this compound fits into the category of hindered phenolic antioxidants, which act as primary stabilizers by interrupting the free-radical chain reactions that lead to polymer oxidation. partinchem.com

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a chain-carrying peroxyl radical (ROO•). smolecule.com This action neutralizes the highly reactive peroxyl radical and terminates the degradation cycle. The resulting phenoxy radical is resonance-stabilized, making it relatively unreactive and less likely to initiate new degradation chains. smolecule.com The presence of the bulky methylcyclohexyl group provides steric hindrance around the phenolic group, which can enhance the stability of the phenoxy radical and improve its effectiveness as an antioxidant. This radical-scavenging activity helps to preserve the molecular weight and physical properties of the polymer, extending its service life. nih.gov

Chemical Synthesis Intermediate

As a substituted phenol, this compound is a valuable intermediate in organic synthesis. The reactivity of its phenolic hydroxyl group, coupled with the steric and electronic influence of the methylcyclohexyl substituent, allows for its use in creating a range of more complex molecules. The compound can undergo typical reactions of phenols, such as esterification and alkylation, making it a versatile building block. smolecule.com Its utility is demonstrated in the production of specialized polymers like resins and plastics, where it contributes to material stability and reactivity. smolecule.com

The synthesis of cyclohexylphenols, in general, is a topic of industrial relevance, often involving the acid-catalyzed alkylation of phenol with cyclohexene (B86901) or its derivatives. unive.itcsic.es Research into efficient, one-pot synthesis methods using tandem catalytic systems highlights the ongoing interest in producing these valuable chemical intermediates from sustainable sources. rsc.orgresearchgate.net

Precursor for Complex Organic Molecule Synthesis

The molecular architecture of this compound makes it an ideal precursor for a variety of complex organic molecules with specific functions. Its applications span materials science and pharmaceutical research.

Liquid Crystals: Studies have explored the use of this compound in the development of liquid crystals. It serves as a core structure for synthesizing novel Schiff base nematogens, which are essential components in liquid crystal display technologies. smolecule.com

Polymers and Resins: The closely related compound, 4-cyclohexylphenol (B75765), is used as an intermediate in the production of high-performance polymers, resins, UV absorbers, and antioxidants. lookchem.com This suggests a similar potential for this compound, where the bulky cyclohexyl group can enhance properties such as thermal stability and durability in the final material. lookchem.com

Pharmaceutical and Agrochemical Scaffolds: While research on this compound itself is specific, analogous cyclohexylphenols are employed as key building blocks in the synthesis of pharmaceuticals and agrochemicals, including pesticides and herbicides. lookchem.com The structural motif is recognized as a template for developing biologically active molecules.

Application AreaExample of Synthesized Molecule/MaterialReference
Material Science Schiff base nematogens (Liquid Crystals) smolecule.com
Industrial Chemicals UV Absorbers, Antioxidants lookchem.com
Pharmaceuticals Scaffolds for drug development lookchem.com
Agrochemicals Pesticides, Herbicides lookchem.com

Ligand Applications in Catalytic Reactions

While specific examples of this compound being used directly as a ligand in catalysis are not extensively documented in prominent literature, its chemical structure is highly relevant to ligand design. The deprotonated form of a phenol, a phenoxide, is a well-established coordinating group in catalysis.

Phenoxide-based ligands, often as part of a larger chelating structure like in salen-type or imino phenoxide ligands, form stable complexes with a wide range of metals, including palladium and titanium. d-nb.infomdpi.com These complexes have found applications as catalysts in various chemical transformations, such as the ring-opening polymerization of lactide to produce biodegradable polyesters. d-nb.info

The this compound molecule can serve as a precursor to such ligands. The introduction of the bulky and non-polar 4-methylcyclohexyl group onto the phenoxide backbone would offer a method to tune the steric and electronic environment of the metal center in a catalyst. This steric hindrance can influence the catalyst's selectivity and activity by controlling substrate access to the active site. Therefore, this compound represents a potential building block for developing new, sterically demanding phenoxide ligands for asymmetric catalysis and polymerization.

Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring both a hydrogen-bond-donating hydroxyl group and a large hydrophobic substituent, makes it a candidate for studies in supramolecular chemistry and molecular self-assembly. These processes rely on non-covalent interactions to organize molecules into larger, ordered structures.

Utilization in Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials constructed from organic molecules linked together by hydrogen bonds to form porous, ordered networks. rsc.orgresearchgate.net The phenolic hydroxyl group is a primary functional group used in the "crystal engineering" of such structures. nih.govrsc.org

Research on structurally similar compounds provides strong evidence for the potential of this compound in this area. For instance, the crystal structure of 4-(4-pentyl-cyclohexyl)phenol reveals that the molecules arrange into chains through O-H···O hydrogen bonds. nih.gov This demonstrates the capacity of the phenol group on a cyclohexyl-substituted ring to direct a specific, ordered arrangement. Furthermore, studies on other simple phenols like 4-methylcatechol show the formation of complex and peculiar hydrogen bond networks. mdpi.com The phenol-phenolate supramolecular heterosynthon is a particularly robust interaction used to build multicomponent crystals. nih.gov Given these precedents, this compound is a viable building block for designing one- or two-dimensional hydrogen-bonded networks, where the methylcyclohexyl group would occupy the void spaces, influencing the framework's porosity and guest-binding properties.

Amphiphilic Properties and Potential in Ordered Assemblies

The distinct separation of hydrophilic and hydrophobic regions in the this compound molecule imparts it with amphiphilic character. The phenolic hydroxyl group is polar and hydrophilic, capable of forming hydrogen bonds, while the 4-methylcyclohexyl group is large, aliphatic, and strongly hydrophobic.

This dual nature is a key driver for self-assembly in certain environments. In systems containing both polar and non-polar components, such as in block copolymer blends, alkylphenols have been shown to participate in the formation of microphase-separated, ordered structures like layered mesophases. researchgate.net This behavior is analogous to that of surfactants or lipids, which form micelles, vesicles, or liquid crystalline phases. The balance between the hydrophilic head and the hydrophobic tail in this compound suggests its potential use as a structure-directing agent or as a component in self-assembling materials.

Research into Biological Activity and Molecular Targets

Phenolic compounds as a class are widely recognized for their biological activities, primarily stemming from the antioxidant nature of the hydroxyl group on the aromatic ring. smolecule.com Research into this compound and related structures has explored several potential therapeutic applications.

The primary antioxidant mechanism involves the phenolic hydroxyl group acting as a hydrogen atom donor to neutralize chain-carrying peroxyl radicals, thus terminating oxidative processes. smolecule.com Beyond this general activity, preliminary studies on phenolic compounds, including this compound, suggest potential for anti-inflammatory and antimicrobial effects, although specific data for this compound remains limited compared to more widely studied phenols. smolecule.com

More specific research on the closely related 4-cyclohexylphenol scaffold has identified it as a template for developing selective estrogen receptor-β (ERβ) agonists. By modifying the core structure, researchers can enhance potency and selectivity for this important molecular target, with potential applications in treating conditions like menopausal symptoms. This indicates that the 4-(alkylcyclohexyl)phenol framework is a promising starting point for targeted drug discovery.

Investigated Biological ActivityMechanism / Molecular TargetReference
Antioxidant Radical scavenging via hydrogen atom transfer from the phenolic hydroxyl group. smolecule.com
Anti-inflammatory General property of some phenolic compounds. smolecule.com
Antimicrobial General property of some phenolic compounds. smolecule.com
Endocrine Modulation Potential as a scaffold for selective estrogen receptor-β (ERβ) agonists.---

Investigation as Androgen Receptor Antagonists

There is currently a lack of specific studies investigating this compound as an androgen receptor (AR) antagonist. However, the antiandrogenic activity of other alkylphenols, such as bisphenol A (BPA), nonylphenol (NP), and octylphenol (OP), has been documented. researchgate.netnih.gov These compounds can interfere with the function of the androgen receptor, which is critical for the development of male characteristics.

The mechanism of antiandrogenic action for these related compounds involves multiple steps. nih.govoup.com They can act as antagonists, inhibiting the binding of endogenous androgens like dihydrotestosterone (DHT) to the AR. nih.govoup.com This competitive binding prevents the receptor from initiating the gene transcription that leads to androgenic effects. Studies have shown that BPA and NP can inhibit androgen-induced AR transcriptional activity in vitro. nih.gov

Furthermore, some alkylphenols may affect the nuclear translocation of the androgen receptor. The binding of an androgen typically causes the AR to move into the cell nucleus, where it can act on DNA. BPA and NP have been shown to interfere with this process, causing a more dispersed distribution of the AR between the nucleus and the cytoplasm. nih.govoup.com

Given the structural similarities, it is plausible that this compound could also exhibit antiandrogenic properties by binding to the androgen receptor and disrupting its normal function. The presence of a phenol group and a bulky, non-polar substituent in the para position are key features it shares with other antiandrogenic alkylphenols. However, without direct experimental evidence, this remains a hypothesis.

Table 1: In Vitro Antiandrogenic Activity of Structurally Related Alkylphenols This table presents data for compounds structurally related to this compound to provide context on potential activity, as direct data for the specified compound is not available.

CompoundAssay TypeEndpointResult (IC50)
Bisphenol A (BPA)AR Reporter Gene AssayInhibition of DHT-induced transcriptional activity(7.46 ± 1.23) x 10⁻⁷ M researchgate.net
4-Nonylphenol (NP)AR Reporter Gene AssayInhibition of DHT-induced transcriptional activity(2.02 ± 0.90) x 10⁻⁵ M researchgate.net
4-Octylphenol (OP)AR Reporter Gene AssayInhibition of DHT-induced transcriptional activity(9.71 ± 3.82) x 10⁻⁵ M researchgate.net

Exploration of Potential Endocrine Activity Pathways

The potential endocrine activity of this compound can be explored through the lens of structure-activity relationships established for other phenolic compounds. nih.govresearchgate.netnih.gov The primary structural features necessary for interaction with steroid receptors, such as the estrogen receptor, include a phenolic hydroxyl group on a hydrophobic backbone. researchgate.net

Estrogenic Activity: A significant body of research has focused on the estrogenic activity of alkylphenols. nih.govresearchgate.netnih.gov The ability of these compounds to mimic the natural hormone 17β-estradiol is linked to specific structural characteristics. The key determinants for estrogenic activity in alkylphenols are:

An unhindered phenolic hydroxyl group: This group is crucial for binding to the estrogen receptor. nih.gov

An alkyl group at the para position: The position of the alkyl substituent significantly influences activity, with para-substituted phenols being more potent than meta or ortho isomers. researchgate.netnih.gov

Size and branching of the alkyl group: The estrogenic potency is affected by the length and branching of the alkyl chain, with optimal activity often seen with tertiary branched alkyl groups of six to eight carbons. researchgate.netnih.gov

This compound possesses a para-substituted alkyl group and a phenolic hydroxyl group, making it a candidate for potential estrogenic activity. The methylcyclohexyl group provides the necessary hydrophobic character that is common to estrogenic alkylphenols. Research on a series of para-alkylphenols has shown that as the number of carbons in the alkyl chain increases, the binding affinity for the estrogen receptor also tends to increase, up to a certain point. nih.gov

Other Endocrine Pathways: Beyond direct receptor binding, endocrine-disrupting chemicals can affect hormone signaling through various other pathways. These can include:

Alterations in hormone synthesis and metabolism.

Disruption of hormone transport.

While specific research into these pathways for this compound is not available, studies on other phenolic compounds suggest that these are plausible mechanisms of action. Without dedicated studies on this compound, its precise effects on these endocrine pathways remain speculative.

Environmental Chemistry and Degradation Pathways

Oxidative Remediation Studies

Advanced Oxidation Processes (AOPs) are a key technology for the treatment of water contaminated with persistent organic pollutants like 4-(4-Methylcyclohexyl)phenol (B3178110). These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to chemically transform the pollutants into less harmful substances.

The degradation of phenolic compounds by hydroxyl radicals is a rapid and complex process initiated by the electrophilic attack of the •OH radical. For this compound, the reaction can proceed through several pathways:

Hydroxyl Radical Addition to the Aromatic Ring : The primary mechanism involves the addition of a hydroxyl radical to the electron-rich aromatic ring. This forms a transient dihydroxycyclohexadienyl radical intermediate rsc.orgnih.gov. The hydroxyl group of the phenol (B47542) directs the attack primarily to the ortho and para positions. Since the para position is already substituted, the attack will predominantly occur at the ortho positions.

Hydrogen Abstraction : Hydroxyl radicals can abstract a hydrogen atom from either the phenolic hydroxyl group, forming a phenoxyl radical, or from the 4-methylcyclohexyl side chain, creating an alkyl radical wikipedia.org. The formation of the phenoxyl radical is often a competing pathway with •OH addition rsc.org. Abstraction from the alkyl group is also a significant reaction for many volatile organic compounds wikipedia.org.

Electron Transfer : A direct electron transfer from the phenol to the hydroxyl radical can also occur, leading to the formation of a phenoxyl radical.

Following the initial attack, the resulting radical intermediates undergo further reactions. The dihydroxycyclohexadienyl radical can react with molecular oxygen to form peroxyl radicals, which subsequently eliminate a hydroperoxyl radical (HO₂•) to form hydroxylated derivatives of the parent compound, such as catechols rsc.org. Alternatively, the intermediate radicals can undergo water elimination to form more stable phenoxyl radicals rsc.org. These subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization.

The oxidative degradation of this compound results in a variety of transformation products (TPs) before complete mineralization to CO₂ and H₂O is achieved. While specific studies on this compound are limited, the TPs can be inferred from research on other phenolic compounds subjected to AOPs. The degradation typically proceeds through hydroxylation of the aromatic ring, oxidation of the alkyl side chain, and eventual ring cleavage.

Commonly identified intermediates in the degradation of phenols include dihydroxybenzenes like catechol and hydroquinone, as well as benzoquinones mdpi.com. Further oxidation leads to the cleavage of the aromatic ring, forming various short-chain organic acids.

Product Class Potential Transformation Products Formation Pathway
Hydroxylated Aromatics 4-(4-Methylcyclohexyl)catechol•OH addition to the aromatic ring at the ortho position.
Quinones 4-(4-Methylcyclohexyl)-1,2-benzoquinoneOxidation of the catechol intermediate.
Ring Cleavage Products Maleic acid, Oxalic acid, Acetic acid, Formic acidCleavage of the aromatic ring following oxidation.
Side-Chain Oxidation Products 4-(4-Hydroxy-4-methylcyclohexyl)phenol•OH attack on the cyclohexyl ring.

This table presents potential transformation products based on established degradation pathways for similar phenolic compounds treated with advanced oxidation processes. rsc.orgmdpi.com

Biological Degradation in Environmental Systems

The biological breakdown of this compound is a critical process determining its persistence in the environment. Microbial communities, particularly in environments like wastewater treatment plants, can adapt to utilize such compounds as a source of carbon and energy.

Activated sludge from wastewater treatment plants contains a diverse consortium of microorganisms capable of degrading a wide range of organic compounds, including phenols. The degradation of alkylphenols in activated sludge has been widely studied, showing that bacteria are the primary degraders. Genera such as Pseudomonas, Rhodococcus, and Sphingomonas are frequently identified as effective phenol degraders researchgate.netnih.govmdpi.com.

The aerobic biodegradation pathway for phenolic compounds typically begins with an initial hydroxylation of the aromatic ring, catalyzed by a phenol hydroxylase enzyme, to form a catechol intermediate researchgate.net. This is the central step before the aromatic ring is cleaved. The ring cleavage can then proceed via two main pathways:

Ortho-cleavage : The catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to cis,cis-muconic acid.

Meta-cleavage : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde nih.gov.

These initial products are then funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization. Studies on various substituted phenols have shown that isolates from activated sludge can effectively carry out this degradation, often via an ortho-cleavage route nih.gov. The structure of the alkyl side chain can influence the rate of degradation, but microbial communities can adapt to metabolize even complex alkylphenols researchgate.netnih.gov.

The environmental persistence of a chemical is inversely related to its biodegradability. For this compound, its persistence is influenced by both its chemical structure and environmental conditions. While the phenol group is susceptible to microbial attack, the bulky and cyclic alkyl side chain may present a greater challenge for enzymatic degradation compared to simpler phenols.

The biodegradability of alkylphenols can be affected by several factors:

Concentration : High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their growth and metabolic activity mdpi.comnih.gov.

Acclimatization : Microbial communities can adapt over time to degrade specific pollutants more efficiently. Acclimatized activated sludge shows significantly higher degradation rates for phenolic compounds compared to unacclimatized sludge researchgate.net.

Bioavailability : The compound's solubility and tendency to adsorb to sludge or soil particles can affect its availability to microorganisms.

Environmental Conditions : Factors such as pH, temperature, and the availability of oxygen and other nutrients are critical for optimal microbial activity nih.govnih.gov.

Advanced Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices such as water and soil. Due to its potential presence at trace levels, sample preparation to pre-concentrate the analyte is a critical first step.

Sample Preparation:

Solid-Phase Extraction (SPE) : This is the most common technique for extracting phenols from aqueous samples. It involves passing the water sample through a cartridge containing a solid adsorbent (e.g., polystyrene-divinylbenzene), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent epa.govtheseus.fi.

Liquid-Liquid Extraction (LLE) : This classic technique involves extracting the analyte from the water sample into an immiscible organic solvent.

Analytical Determination:

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For phenols, derivatization is sometimes employed to improve their volatility and chromatographic behavior. A heated purge-and-trap method followed by GC-MS has been successfully used for the analysis of the structurally similar compound (4-methylcyclohexyl)methanol in water samples nih.gov.

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for the analysis of less volatile and thermally labile compounds like phenols. It is often coupled with a UV detector, as phenols absorb UV light theseus.fi. For enhanced sensitivity and selectivity, pre-column derivatization with reagents like benzoyl chloride can be performed, followed by UV detection researchgate.net. Electrochemical or fluorescence detectors can also be used for trace-level analysis.

Analytical Technique Sample Preparation Detector Typical Application References
GC-MS Solid-Phase Extraction (SPE), Purge-and-TrapMass Spectrometry (MS)Identification and quantification in water and soil samples. epa.govnih.gov
HPLC Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)UV, Fluorescence, ElectrochemicalQuantification in drinking water and wastewater. theseus.firesearchgate.net
Colorimetry Steam DistillationPhotometerRoutine analysis of total phenols in water and wastes. velp.com

Challenges in Trace Analysis in Complex Matrices

The accurate determination of this compound in environmental samples such as water, soil, and sediment presents several analytical challenges. These difficulties stem from the compound's physicochemical properties and the complex nature of the matrices in which it is found.

Low Environmental Concentrations: Like other micropollutants, this compound is often present at very low concentrations (trace levels) in the environment. This necessitates highly sensitive analytical instrumentation to achieve the required limits of detection (LOD) and quantification (LOQ). For instance, legal tolerance levels for total phenols in drinking water can be as low as 0.5 µg/L, with limits for individual compounds set even lower at 0.1 µg/L. shimadzu.com

Matrix Interference: Environmental samples are inherently complex, containing a vast array of organic and inorganic substances that can interfere with the analysis. epa.gov These matrix components can co-extract with the target analyte, leading to signal suppression or enhancement in mass spectrometry, or co-eluting peaks in chromatography, which complicates identification and quantification. For example, humic substances in soil and water can interfere with the extraction and analysis of phenolic compounds.

Isomer Co-elution: Alkylphenols as a class are characterized by the presence of numerous isomers. thermofisher.com These isomers often have very similar physical and chemical properties, making their chromatographic separation difficult. They may elute as a broad group of peaks rather than a single sharp peak, which requires specialized data processing to ensure reliable integration and quantification of the total compound area. thermofisher.com

Analyte Loss During Sample Preparation: The multi-step process of extracting and concentrating the analyte from a sample can lead to significant losses. For instance, during solvent evaporation steps, losses of up to 60% can occur for some phenolic compounds even under carefully controlled conditions. nih.gov

Need for Derivatization: For analysis by gas chromatography (GC), phenolic compounds often require a derivatization step to increase their volatility and improve chromatographic peak shape. epa.govdphen1.com This adds complexity to the sample preparation workflow and introduces a potential source of error. While effective, derivatization agents must be chosen carefully, and reaction conditions must be optimized to ensure complete conversion without degradation of the analyte.

Development of Optimized Extraction and Separation Techniques

To address the challenges of trace analysis, researchers have developed and optimized various techniques for the extraction and separation of phenolic compounds, which are applicable to this compound. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Optimized Extraction Techniques

The primary goal of the extraction step is to efficiently isolate the target analyte from the sample matrix while minimizing the co-extraction of interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on partitioning the analyte between the aqueous sample and an immiscible organic solvent. epa.gov The pH of the aqueous sample is typically adjusted to suppress the ionization of the phenol, thereby increasing its affinity for the organic phase. While widely used, LLE can be time-consuming and requires large volumes of potentially hazardous organic solvents. epa.govsmolecule.com

Solid-Phase Extraction (SPE): SPE has become a preferred technique for sample preparation, offering several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. thermofisher.comnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Various sorbents can be used depending on the analyte's polarity, with C8 and C18-bonded silica (B1680970) being common choices for retaining phenolic compounds. thermofisher.com

Ultrasound-Assisted Extraction (UAE): For solid matrices like soil and sediment, UAE (also known as sonication) is frequently employed. This technique uses high-frequency sound waves to create cavitation bubbles in the extraction solvent, enhancing the disruption of the sample matrix and improving the transfer of the analyte into the solvent. thermofisher.com UAE significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet extraction. prepchem.com

TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases (e.g., water and an organic solvent).Simple, well-established.Requires large solvent volumes, can be labor-intensive, formation of emulsions can be an issue.Water, Wastewater.
Solid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent from the liquid sample, then eluted with a solvent.High enrichment factor, low solvent use, can be automated, various sorbents available for selectivity. thermofisher.comSorbent can be clogged by particulates, method development can be required.Drinking Water, Surface Water, Groundwater.
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to enhance extraction from a solid matrix into a solvent.Reduces extraction time and solvent consumption compared to Soxhlet. prepchem.comPotential for analyte degradation from localized high temperatures, may require sample filtration post-extraction.Soil, Sediment, Sludge.

Optimized Separation and Detection Techniques

Following extraction and cleanup, the analyte is separated from other components in the extract and detected. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high-resolution separation of volatile and semi-volatile compounds. epa.gov For phenols, a derivatization step is often performed to convert the polar hydroxyl group into a less polar ether or ester, improving volatility and chromatographic performance. dphen1.com Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on both retention time and mass spectrum. The selected reaction monitoring (SRM) mode on a triple quadrupole mass spectrometer (GC-MS/MS) can achieve very low detection limits, which is crucial for trace environmental analysis. thermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is well-suited for analyzing polar and non-volatile compounds, and it can often analyze phenols without the need for derivatization. shimadzu.com This simplifies the sample preparation process significantly. shimadzu.com Reversed-phase HPLC is the most common separation mode, using columns like C18. nih.gov Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying trace levels of phenols in complex matrices. shimadzu.comresearchgate.net

TechniquePrincipleAdvantagesDisadvantagesCommon Detector
Gas Chromatography (GC)Separation based on partitioning of volatile compounds between a stationary phase and a mobile gas phase.High separation efficiency, well-established for a wide range of compounds. epa.govRequires analyte to be volatile; often requires derivatization for polar compounds like phenols. dphen1.comFlame Ionization Detector (FID), Mass Spectrometry (MS). epa.gov
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning of compounds between a stationary phase and a pressurized liquid mobile phase.Applicable to a wide range of polarities and molecular weights, derivatization often not required for phenols. shimadzu.comepa.govLower peak capacity compared to capillary GC.UV-Visible, Fluorescence, Mass Spectrometry (MS). epa.gov

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Sustainable Synthetic Routes

The chemical industry is increasingly embracing green chemistry principles to minimize its environmental impact. chemistryjournals.net Traditional synthesis methods often rely on hazardous reagents and generate significant waste. chemistryjournals.net Consequently, a key area of future research for 4-(4-methylcyclohexyl)phenol (B3178110) lies in the development of sustainable and economically viable synthetic pathways.

Current synthesis of similar compounds, such as cyclohexylphenols, often involves raw materials derived from fossil fuels. rsc.org Future methodologies will likely focus on utilizing renewable feedstocks and environmentally benign catalysts. chemistryjournals.net One promising approach is the one-pot synthesis of cyclohexylphenols from lignin-derived phenol (B47542), which offers a more sustainable alternative to fossil fuel-based raw materials. rsc.org

Strategies to enhance the sustainability of synthesizing this compound and its derivatives include:

Alternative Solvents and Reaction Conditions: Research is ongoing to replace hazardous organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions. chemistryjournals.netrsc.org Techniques such as microwave-assisted synthesis and ball milling are being explored to reduce reaction times and energy consumption. chemistryjournals.netrsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, significantly reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste generation compared to traditional batch processes. chemistryjournals.net

The development of these green synthetic routes will be crucial for the environmentally responsible production and application of this compound in various industries.

Design of Next-Generation Materials Based on this compound Derivatives

The unique molecular structure of this compound, featuring a rigid cyclohexyl group and a reactive phenol moiety, makes it an attractive building block for the synthesis of advanced materials. Preliminary studies have already indicated its potential in the development of liquid crystals. Future research will likely focus on designing and synthesizing a wider range of derivatives with tailored properties for specific applications.

Potential areas for the development of next-generation materials include:

High-Performance Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.

Advanced Resins and Composites: Its use in the production of resins and plastics is an established application. smolecule.com Future work may focus on creating novel resins for advanced composites with superior performance characteristics for the aerospace and automotive industries.

Liquid Crystals: Derivatives of this compound can be designed to exhibit specific liquid crystalline phases, making them suitable for applications in displays, sensors, and optical switching devices. smolecule.com

The following table outlines potential derivatives of this compound and their projected material properties and applications:

Derivative ClassPotential PropertiesPotential Applications
Polyesters/PolycarbonatesHigh thermal stability, optical clarityEngineering plastics, optical lenses
Epoxy ResinsExcellent adhesion, chemical resistanceAdvanced composites, coatings
Schiff Base DerivativesLiquid crystallinity, photoluminescenceDisplay technologies, sensors
BenzoxazinesHigh thermal stability, low water absorptionAerospace composites, electronics

This table is generated based on the known applications of similar phenolic compounds and represents potential future research directions.

Advanced Mechanistic Elucidation of Biological Interactions

Phenolic compounds are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. smolecule.comnih.gov The biological activity of this compound is an area of growing interest, with preliminary research suggesting potential applications in pharmaceuticals. smolecule.com

Future research in this domain will focus on a deeper, mechanistic understanding of how this compound interacts with biological systems at the molecular level. Key research trajectories include:

Antioxidant Mechanisms: The phenolic hydroxyl group is central to the antioxidant activity of this compound, enabling it to scavenge free radicals through mechanisms like hydrogen atom transfer. smolecule.com Advanced studies will aim to quantify its radical scavenging efficacy against various reactive oxygen species and elucidate the stability and fate of the resulting phenoxyl radical. smolecule.com The electron-donating nature of the methylcyclohexyl substituent likely enhances the stability of this radical through delocalization. smolecule.com

Enzyme Inhibition: Investigating the ability of this compound and its derivatives to inhibit specific enzymes involved in disease pathways is a promising avenue. This could lead to the development of novel therapeutic agents.

Receptor Binding: Elucidating the binding affinity and mode of interaction with specific cellular receptors will be crucial to understanding its pharmacological effects and potential for drug development.

These advanced mechanistic studies will be vital for validating the therapeutic potential of this compound and guiding the design of new, more potent, and selective drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and drug discovery. nih.govrsc.org These computational tools can significantly accelerate the design and optimization of new compounds and materials based on this compound.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: AI algorithms can be trained on existing data to build models that predict the biological activity (QSAR) or physical properties (QSPR) of novel derivatives of this compound. nih.govnih.gov This allows for the rapid virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. youtube.com

Generative Models for De Novo Design: Generative AI can design entirely new molecules with desired properties from scratch. nih.govpharmaceutical-technology.com By defining specific property criteria, researchers can use these models to propose novel derivatives of this compound that are optimized for a particular application, be it as a new material or a therapeutic agent. youtube.compharmaceutical-technology.com

Prediction of Physicochemical Properties: ML models can accurately predict key physicochemical properties such as solubility, partition coefficient, and melting point, which are crucial for both material and drug development. nih.gov

The synergy between computational modeling and experimental validation will undoubtedly accelerate the pace of innovation in the field of this compound research, leading to the discovery of new materials and potential therapeutic applications with greater efficiency and precision.

Q & A

Q. What are the established synthesis routes for 4-(4-Methylcyclohexyl)phenol?

this compound can be synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation . For example:

  • Selective alkylation : Cyclohexyl derivatives are introduced to phenol using catalysts like iron-chromium mixed oxides in fluidized beds, optimizing temperature (150–250°C) and pressure (1–5 atm) .
  • Halogenation/Nitration : Phenolic rings react with electrophiles (e.g., halogens or nitrating agents), followed by catalytic hydrogenation to reduce substituents if needed .

Q. What are the critical physical and chemical properties of this compound?

Key properties (extrapolated from analogous cyclohexylphenols):

PropertyValue/RangeSource Compound
Melting Point45–48°C4-(2,6-Dimethylphenyl)phenol
Boiling Point~203°C (at 760 mmHg)4-(2,6-Dimethylphenyl)phenol
Density0.961 g/cm³4-(trans-4-Pentylcyclohexyl)phenol
Refractive Index1.5144-(trans-4-Pentylcyclohexyl)phenol
Note : Experimental validation is required due to structural variations.

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at ≤4°C to avoid oxidation .
  • Waste Disposal : Use certified hazardous waste services for phenolic byproducts .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

  • Software Tools : Use SHELXL for high-resolution refinement of X-ray diffraction data. For twinned crystals, employ SHELXD/SHELXE pipelines to improve phase determination .
  • Validation : Cross-check with spectroscopic data (e.g., 13C^{13}\text{C} NMR for cyclohexyl group conformation) to resolve ambiguities in substituent positioning .

Q. How can synthesis yields be optimized for large-scale production?

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or Ru/Al₂O₃) under hydrogenation conditions to enhance regioselectivity .
  • Reactor Design : Use continuous flow systems to improve heat/mass transfer and reduce side reactions (e.g., quinone formation from oxidation) .

Q. What methodologies assess environmental impact and degradation pathways?

  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC₅₀ values .
  • Biodegradation : Use GC-MS to track metabolites in soil/water systems, identifying intermediates like 4-methylcyclohexanol .

Q. How can structure-activity relationships (SAR) guide biomedical applications?

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI M07-A10). Compare with 4-cyclohexylphenol derivatives to evaluate substituent effects on MIC values .
  • Oxidative Stability : Monitor quinone formation via cyclic voltammetry to correlate redox behavior with antioxidant potential .

Data Contradiction Analysis

Q. Conflicting reports on melting points for analogous compounds—how to address?

  • Source Comparison : Differences may arise from isomerism (cis/trans cyclohexyl groups) or purity. For example, 4-(trans-4-Heptylcyclohexyl)phenol has higher crystallinity than cis isomers, affecting melting ranges .
  • Methodological Checks : Use DSC with controlled heating rates (±1°C/min) and HPLC (≥99% purity) to standardize measurements .

Methodological Resources

  • Spectroscopy : NIST Chemistry WebBook for reference IR/Raman spectra of cyclohexylphenols .
  • Crystallography : SHELX suite for structure refinement (open-source) .
  • Toxicity Data : ECHA databases for regulatory compliance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Methylcyclohexyl)phenol
Reactant of Route 2
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4-(4-Methylcyclohexyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.